molecular formula C₆H₁₀FK₂O₈P B1142114 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt CAS No. 441764-08-5

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt

Katalognummer: B1142114
CAS-Nummer: 441764-08-5
Molekulargewicht: 338.31
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is a fluorinated glucose analog.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt typically involves the fluorination of glucose derivatives. One common method includes the reaction of 2-deoxy-D-glucose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 2-position . The resulting 2-deoxy-2-fluoro-D-glucose is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base to yield the 6-phosphate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated glucose derivatives and their corresponding oxidized or reduced forms .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanism of Action:
The primary application of 2-deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt lies in its ability to inhibit glycolysis, a critical metabolic pathway that is often upregulated in cancer cells. Upon entering the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose 6-phosphate. This compound accumulates within the cell due to its inability to undergo further metabolism, effectively blocking glycolytic pathways and leading to cell death through mechanisms such as ATP depletion and cell cycle arrest .

Case Studies:
Recent studies have shown that this compound can sensitize glioblastoma cells to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand) by suppressing protective autophagy processes . Additionally, novel halogenated derivatives of 2-deoxy-2-fluoro-D-glucose have been synthesized to enhance its efficacy against aggressive cancers like glioblastoma multiforme, demonstrating varied impacts on hexokinase activity and glycolytic inhibition .

Diagnostic Imaging

Positron Emission Tomography (PET):
this compound is utilized in PET imaging due to its structural similarity to glucose. It can be labeled with radioactive isotopes (e.g., fluorine-18) for imaging purposes. The compound's accumulation in metabolically active tissues, such as tumors, allows for enhanced visualization of cancerous growths during imaging procedures .

Metabolic Studies

Understanding Glucose Metabolism:
This compound serves as an important probe for studying glucose metabolism and its regulation within cells. By mimicking glucose, it aids researchers in dissecting the roles of various enzymes involved in glycolysis and other metabolic pathways .

Research Applications:

  • Enzyme-Substrate Interactions: It is used to investigate interactions between enzymes and substrates, providing insights into metabolic regulation.
  • Metabolomics: The compound plays a role in metabolomic studies aimed at understanding cellular metabolism under different physiological conditions .

Therapeutic Development

Combination Therapies:
The potential of this compound as a therapeutic agent is being explored alongside traditional chemotherapeutics. Its ability to inhibit glycolysis may enhance the effectiveness of other treatments by targeting the metabolic vulnerabilities of cancer cells .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Cancer ResearchInhibits glycolysis, leading to cancer cell death.Effective against glioblastoma; sensitizes cells to TRAIL.
Diagnostic ImagingUsed in PET scans for visualizing tumors based on glucose metabolism.Accumulates in high metabolic activity areas (tumors).
Metabolic StudiesProbes glucose metabolism and enzyme interactions.Aids in understanding metabolic regulation.
Therapeutic DevelopmentExplored as an adjunct therapy with chemotherapeutics.Potential to enhance efficacy of existing cancer treatments.

Wirkmechanismus

The compound exerts its effects by mimicking glucose and entering cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose 6-phosphate. unlike glucose-6-phosphate, this compound cannot undergo further metabolism, leading to its accumulation in cells. This property is particularly useful in PET imaging, where the accumulation of the compound in cancer cells highlights areas of high metabolic activity .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt, commonly referred to as 2-DG-6P, is a fluorinated analog of glucose that has garnered significant interest in biomedical research due to its unique biochemical properties and potential therapeutic applications, particularly in oncology. This compound mimics glucose and interferes with normal glucose metabolism, making it a valuable tool in the study of cancer cell metabolism and other metabolic disorders.

The biological activity of 2-DG-6P primarily stems from its ability to inhibit glycolysis. Once inside the cell, 2-DG is phosphorylated by hexokinase to form 2-DG-6P. Unlike glucose-6-phosphate, this compound cannot be further metabolized, leading to its accumulation within the cell. This accumulation disrupts normal metabolic processes, resulting in:

  • Inhibition of Glycolysis : The buildup of 2-DG-6P inhibits key glycolytic enzymes such as hexokinase and phosphoglucose isomerase, leading to reduced ATP production and energy depletion in cancer cells .
  • Induction of Apoptosis : The metabolic stress caused by 2-DG-6P can trigger apoptosis through various pathways, including increased production of reactive oxygen species (ROS) and modulation of apoptosis-related proteins such as Bcl-2 and Bax .
  • Autophagy Activation : In some contexts, 2-DG can induce autophagy as a cellular response to nutrient deprivation, which may lead to cell death if the autophagic process becomes excessive .

Applications in Cancer Therapy

Research indicates that 2-DG-6P can enhance the efficacy of conventional chemotherapy by sensitizing cancer cells to treatment. Its ability to selectively target cancer cells—especially under hypoxic conditions—makes it a promising candidate for combination therapies. For instance:

  • Synergistic Effects with Chemotherapeutics : Studies have shown that when combined with agents like TRAIL (TNF-related apoptosis-inducing ligand), 2-DG can enhance apoptotic signaling pathways in cancer cells .
  • Potential as a Diagnostic Tool : Due to its structural similarity to glucose, 2-DG is also utilized in positron emission tomography (PET) imaging to visualize and quantify glucose uptake in tumors, aiding in cancer diagnosis and monitoring .

Case Studies and Research Findings

Several studies have explored the effects of 2-DG on various cancer types:

  • Glioblastoma Multiforme (GBM) : A study demonstrated that fluorinated derivatives of 2-DG exhibited potent cytotoxic effects on GBM cell lines, indicating that modifications at the C-2 position could enhance therapeutic efficacy compared to standard 2-DG .
    CompoundIC50 (mM)Cell Line
    2-FDG<0.24U-251
    2,2-diFG<0.10U-251
    2-CG>20U-251
    2-BG>20U-251
  • Bladder Cancer : Research indicated that treatment with 2-DG modulated the Bcl-2/Bax ratio in bladder cancer cells, promoting apoptosis through mitochondrial pathways .
  • Echinococcosis : A study reported that combining 2-DG with albendazole showed therapeutic efficacy against Echinococcus granulosus protoscoleces, highlighting its potential beyond oncology.

Eigenschaften

IUPAC Name

dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAPZQGXJMGKS-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FK2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.